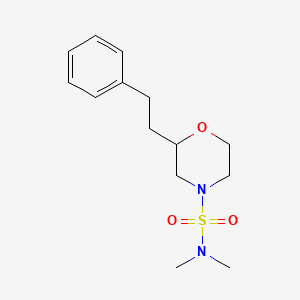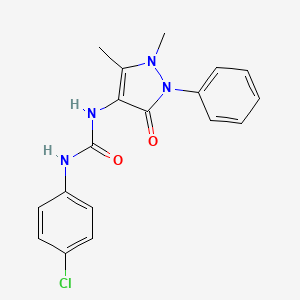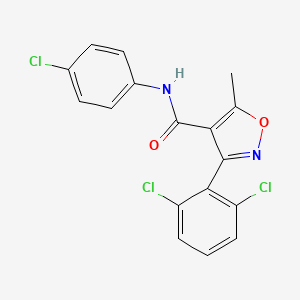
N,N-dimethyl-2-(2-phenylethyl)-4-morpholinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(2-phenylethyl)-4-morpholinesulfonamide, also known as DMPES, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(2-phenylethyl)-4-morpholinesulfonamide is complex and not fully understood. However, it is believed that this compound works by interacting with certain enzymes and receptors in the body, leading to changes in cellular signaling and neurotransmitter release. Further research is needed to fully elucidate the mechanism of action of N,N-dimethyl-2-(2-phenylethyl)-4-morpholinesulfonamide.
Biochemical and Physiological Effects
N,N-dimethyl-2-(2-phenylethyl)-4-morpholinesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of acetylcholinesterase, modulation of dopamine release, and activation of certain ion channels. These effects have been studied extensively in vitro and in vivo, and researchers continue to explore the potential applications of N,N-dimethyl-2-(2-phenylethyl)-4-morpholinesulfonamide in a variety of scientific fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-dimethyl-2-(2-phenylethyl)-4-morpholinesulfonamide in lab experiments is its well-documented synthesis method and relatively low cost compared to other compounds with similar effects. However, there are also limitations to its use, including its relatively low potency and the need for careful handling due to its potential toxicity.
Direcciones Futuras
There are several potential future directions for research on N,N-dimethyl-2-(2-phenylethyl)-4-morpholinesulfonamide. One area of interest is the development of more potent derivatives of this compound, which could be used in a wider range of scientific applications. Additionally, researchers are interested in exploring the potential therapeutic applications of N,N-dimethyl-2-(2-phenylethyl)-4-morpholinesulfonamide, particularly for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully elucidate the mechanism of action of N,N-dimethyl-2-(2-phenylethyl)-4-morpholinesulfonamide and its potential effects on cellular signaling pathways.
Métodos De Síntesis
N,N-dimethyl-2-(2-phenylethyl)-4-morpholinesulfonamide can be synthesized through a multi-step process involving the reaction of morpholine with various other chemicals, including chloroacetyl chloride and phenethylamine. This process has been well-documented in the scientific literature, and researchers have developed several variations on this method to optimize the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(2-phenylethyl)-4-morpholinesulfonamide has been used in a wide range of scientific research applications, including studies on the mechanisms of action of various drugs and the effects of different compounds on cellular signaling pathways. This compound has been shown to have a variety of effects on the body, including inhibition of certain enzymes and modulation of neurotransmitter release.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(2-phenylethyl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-15(2)20(17,18)16-10-11-19-14(12-16)9-8-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCRASRTAFJFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCOC(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6040392.png)
![3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6040404.png)


![2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol](/img/structure/B6040436.png)
![3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6040443.png)
![(cyclobutylmethyl){[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6040447.png)
methyl]-2-naphthol](/img/structure/B6040453.png)

![ethyl 4-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6040467.png)
![N-[1-(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B6040470.png)
![5-{1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6040472.png)
![N,N'-[(5-tert-butyl-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B6040481.png)
![5-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-5-(2-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6040483.png)